N-(2-methyl-4-pyrrolidin-1-ylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(2-methyl-4-pyrrolidin-1-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-14(17)15-13-7-6-12(10-11(13)2)16-8-4-5-9-16/h3,6-7,10H,1,4-5,8-9H2,2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHODERTTUAVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The most straightforward route to N-(2-methyl-4-pyrrolidin-1-ylphenyl)prop-2-enamide involves the reaction of 2-methyl-4-pyrrolidin-1-ylphenylamine with acryloyl chloride. This nucleophilic acyl substitution proceeds under mild conditions, typically in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C. A tertiary base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), neutralizes the generated HCl, driving the reaction to completion.
Key Reaction Parameters :
- Molar Ratio : A 1:1.2 stoichiometry of amine to acryloyl chloride ensures excess acylating agent to minimize unreacted starting material.
- Temperature Control : Slow addition of acryloyl chloride at 0°C prevents exothermic side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reagent solubility without participating in side reactions.
Yield Optimization
Benchmark studies on analogous acrylamides report yields of 65–85% under optimized conditions. For instance, Wahab et al. demonstrated that dropwise addition of acyl chlorides to stirred amine solutions in THF at 0°C achieved 78% yield for a structurally related acrylamide. Prolonged reaction times (>12 hours) or elevated temperatures (>40°C) risk polymerization of the acryloyl moiety, necessitating precise control.
Catalytic Amidation Methods
Transition Metal Catalysis
Recent advances employ chiral silver or copper catalysts for stereoselective amidation, though this compound lacks stereocenters. Nevertheless, these methods offer improved reaction efficiency. Hoffmann-La Roche’s patent describes a copper-catalyzed coupling between aryl amines and acryloyl equivalents, achieving >90% conversion in <6 hours.
Catalytic System :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A protocol adapted from pyrazolo[1,5-a]pyrimidine syntheses involves:
Alternative Synthetic Routes
Carbodiimide-Mediated Coupling
Using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with acrylic acid avoids handling reactive acyl chlorides. This method, however, requires activation with hydroxybenzotriazole (HOBt) and is less atom-economical.
Typical Protocol :
- Dissolve 2-methyl-4-pyrrolidin-1-ylphenylamine (1 eq) and acrylic acid (1.2 eq) in DMF.
- Add EDC (1.5 eq) and HOBt (1 eq).
- Stir at 25°C for 24 hours.
- Extract with ethyl acetate and purify via column chromatography.
Yield : 60–70%
Enzymatic Amidation
Although underexplored for this compound, lipase-catalyzed acrylamide synthesis offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) in tert-butanol at 50°C has catalyzed similar reactions with 55% yield.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 6.25 (dd, J = 16.8, 10.4 Hz, 1H, CH₂=CH), 5.75 (d, J = 16.8 Hz, 1H, CH₂=CH), 5.65 (d, J = 10.4 Hz, 1H, CH₂=CH), 3.25 (m, 4H, pyrrolidine-H), 2.55 (s, 3H, CH₃), 1.95 (m, 4H, pyrrolidine-H).
- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).
Comparative Analysis of Methods
Industrial Production Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-pyrrolidin-1-ylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or phenyl derivatives.
Scientific Research Applications
N-(2-methyl-4-pyrrolidin-1-ylphenyl)prop-2-enamide is a synthetic compound with a unique chemical structure that is investigated for use in scientific research and industrial applications. It features a pyrrolidine ring attached to a phenyl group, connected to a prop-2-enamide moiety.
Scientific Research Applications
This compound has diverse applications in scientific research:
- Chemistry It is used as a building block for synthesizing more complex molecules.
- Biology It is being investigated for its potential as a biochemical probe.
- Medicine It is being explored for its pharmacological properties, including potential therapeutic effects.
- Industry It is utilized in the development of new materials and chemical processes.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. Oxidation may result in the formation of corresponding carboxylic acids or ketones.
- Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.
- Substitution The compound can undergo nucleophilic substitution reactions, particularly at the amide or phenyl positions. With nucleophiles like sodium methoxide in methanol, substituted amides or phenyl derivatives can form.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-pyrrolidin-1-ylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The pyrrolidine substituent distinguishes this compound from analogs with other cyclic amines or alkyl/aryl groups. Key comparisons include:
| Compound Name | Substituents on Phenyl Ring | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| N-(2-Methyl-4-pyrrolidin-1-ylphenyl)prop-2-enamide | 2-methyl, 4-pyrrolidine | ~317.44* | Not reported | Acrylamide, pyrrolidine |
| N-[(Pyrrolidin-1-yl)methyl]prop-2-enamide | Pyrrolidine via methylene bridge | ~168.24 | Not reported | Acrylamide, pyrrolidinylmethyl |
| 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine | Halogens, nitro, alkyl groups | 466–545 | 268–287 | Chloropyridine, amino |
| Osimertinib (N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide) | Complex substituents (methoxy, indole) | 595.71 (mesylate) | Not reported | Acrylamide, dimethylamino |
*Calculated based on molecular formula C₁₅H₂₀N₂O.
- Steric and Electronic Effects: The direct attachment of pyrrolidine to the phenyl ring (vs.
- Hydrogen Bonding : The pyrrolidine group (secondary amine) and acrylamide moiety enable stronger hydrogen-bonding interactions than halogen- or alkyl-substituted compounds (e.g., those in ), which may enhance crystallinity or solubility in polar solvents .
Key Research Findings and Trends
Substituent Position Matters : Para-substituted pyrrolidine (position 4) optimizes electronic effects for reactivity, while ortho-methyl (position 2) introduces steric control .
Hydrogen-Bonding Networks : The compound’s amide and pyrrolidine groups likely form R₂²(8) or C(4) graph-set motifs in crystals, as observed in hydrogen-bonded acrylamides .
Thermal Stability : Pyrrolidine-containing acrylamides generally exhibit higher melting points than alkyl analogs (e.g., 268–287°C for halogenated pyridines in vs. lower ranges for aliphatic systems).
Biological Activity
N-(2-methyl-4-pyrrolidin-1-ylphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a pyrrolidine ring , an amide functional group , and a vinyl moiety . Its molecular formula is with a molecular weight of approximately 238.28 g/mol . The presence of these structural elements contributes to its potential reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O |
| Molecular Weight | 238.28 g/mol |
| Structural Features | Pyrrolidine ring, Amide group, Vinyl moiety |
The precise mechanism of action for this compound remains to be fully elucidated. Preliminary studies suggest that it may interact with specific molecular targets, potentially modulating receptor or enzyme activity and triggering downstream signaling pathways. Such interactions could involve:
- Binding to receptors : Similar compounds have shown affinity for various receptors, indicating that this compound may exhibit similar behavior.
- Enzyme inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Biological Activity
While comprehensive empirical studies are still required to fully characterize the biological activity of this compound, some preliminary findings suggest potential applications in various therapeutic areas:
- Anticancer Activity : The compound's structural similarity to known epidermal growth factor receptor (EGFR) inhibitors suggests it may possess anticancer properties . Research into related compounds has shown efficacy against non-small cell lung cancer (NSCLC), particularly those harboring specific EGFR mutations.
- Neuropharmacological Effects : Given its structural features, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their interactions with neurotransmitter systems .
- Anti-inflammatory Properties : Analogous compounds have demonstrated anti-inflammatory effects in vivo, indicating that this compound may also exhibit such properties .
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(3-Methylpyridin-4-yl)prop-2-enamide | Pyridine ring | Distinct pharmacological profiles due to nitrogen heterocycles |
| 4-Pyridylpropanoic acid | Lacks vinyl group | Primarily studied as a metabolic intermediate |
| N-(4-Methylpiperidin-1-yl)benzamide | Piperidine instead of pyrrolidine | Different binding affinities due to structural variations |
Q & A
Q. Table 1: Key Spectroscopic Data for This compound
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR | δ 6.5 (d, J=15.9 Hz, 1H, CH=CHCO), δ 2.8–3.1 (m, 4H, pyrrolidine CH₂) | |
| 13C NMR | δ 165.2 (C=O), δ 122.4 (CH=CHCO), δ 47.3 (pyrrolidine N–CH₂) | |
| IR | 1648 cm⁻¹ (C=O stretch), 3305 cm⁻¹ (N–H stretch) |
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Compound Modification | Target (IC₅₀ nM) | Selectivity Index (vs. WT EGFR) | Reference |
|---|---|---|---|
| Parent Compound | EGFR T790M: 12 | 35× | |
| 4-Fluoro Phenyl Substituent | EGFR T790M: 8 | 50× | |
| tert-Butyl Pyrrolidine | EGFR T790M: 25 | 15× |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
